molecular formula C29H38N10O2 B8090993 1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione

1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione

Cat. No.: B8090993
M. Wt: 558.7 g/mol
InChI Key: CFVCYPAWDKDZTI-VKGYTVAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione involves several steps. One common method includes the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the attachment of the piperidine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting protein kinases, particularly Akt. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include various substrates involved in cell cycle regulation and apoptosis, such as GSK3β and mTOR .

Comparison with Similar Compounds

Compared to other similar compounds, 1,3-bis((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propane-1,3-dione stands out due to its high selectivity and potency as a kinase inhibitor. Similar compounds include:

Properties

IUPAC Name

1,3-bis[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N10O2/c1-18-7-11-38(14-22(18)36(3)28-20-5-9-30-26(20)32-16-34-28)24(40)13-25(41)39-12-8-19(2)23(15-39)37(4)29-21-6-10-31-27(21)33-17-35-29/h5-6,9-10,16-19,22-23H,7-8,11-15H2,1-4H3,(H,30,32,34)(H,31,33,35)/t18-,19-,22+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVCYPAWDKDZTI-VKGYTVAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N4CCC(C(C4)N(C)C5=NC=NC6=C5C=CN6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N4CC[C@H]([C@H](C4)N(C)C5=NC=NC6=C5C=CN6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.